molecular formula C8H13NO2 B1507209 1-Acetyl-piperidine-2-carbaldehyde CAS No. 1108739-15-6

1-Acetyl-piperidine-2-carbaldehyde

Cat. No.: B1507209
CAS No.: 1108739-15-6
M. Wt: 155.19 g/mol
InChI Key: NPNWINQQJCMQLR-UHFFFAOYSA-N
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Description

1-Acetyl-piperidine-2-carbaldehyde is a chemical compound with the molecular formula C8H13NO2. It is a derivative of piperidine, featuring an acetyl group at the first position and a carbaldehyde group at the second position of the piperidine ring. This compound is of interest in various scientific research applications due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetyl-piperidine-2-carbaldehyde can be synthesized through several synthetic routes. One common method involves the acylation of piperidine-2-carboxaldehyde with acetic anhydride in the presence of a suitable catalyst, such as pyridine. The reaction typically proceeds under mild conditions, with the acetyl group being introduced at the nitrogen atom of the piperidine ring.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar acylation reactions. The process may involve continuous flow reactors or batch reactors, depending on the desired scale and efficiency. The choice of solvent, temperature, and reaction time are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

1-Acetyl-piperidine-2-carbaldehyde undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation Reactions: The compound can be oxidized to form piperidine-2-carboxylic acid by reacting with oxidizing agents such as potassium permanganate or chromic acid. The oxidation reaction typically proceeds under acidic conditions and results in the formation of the carboxylic acid derivative.

Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reduction reaction converts the aldehyde group to a primary alcohol, resulting in the formation of 1-acetyl-piperidine-2-ethanol.

Substitution Reactions: Substitution reactions involving this compound can be carried out using nucleophiles such as amines or alcohols. The reaction conditions and choice of nucleophile determine the type of substitution product formed, such as N-alkylated or O-alkylated derivatives.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

  • Substitution: Amines, alcohols, various solvents.

Major Products Formed:

  • Piperidine-2-carboxylic acid (from oxidation).

  • 1-Acetyl-piperidine-2-ethanol (from reduction).

  • N-alkylated or O-alkylated derivatives (from substitution).

Scientific Research Applications

1-Acetyl-piperidine-2-carbaldehyde has various scientific research applications across different fields:

Chemistry: In organic chemistry, the compound serves as a versatile intermediate for the synthesis of more complex molecules. It is used in multicomponent reactions (MCRs) to generate biologically active structures.

Biology: The compound and its derivatives have shown potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties. These properties make it a valuable candidate for drug development and therapeutic applications.

Medicine: Research has explored the use of this compound in the development of new pharmaceuticals. Its ability to bind to multiple receptors and exhibit various biological activities makes it a promising compound for medicinal chemistry.

Industry: In the chemical industry, the compound is used as a building block for the synthesis of various chemicals and materials. Its reactivity and versatility make it an important component in the production of fine chemicals and specialty chemicals.

Mechanism of Action

1-Acetyl-piperidine-2-carbaldehyde is similar to other piperidine derivatives, such as piperidine-2-carboxaldehyde and 1-methyl-piperidine-2-carbaldehyde. its unique acetyl group and carbaldehyde functionality distinguish it from these compounds. The presence of the acetyl group enhances its reactivity and allows for a wider range of chemical transformations.

Comparison with Similar Compounds

  • Piperidine-2-carboxaldehyde

  • 1-Methyl-piperidine-2-carbaldehyde

  • 1-Ethyl-piperidine-2-carbaldehyde

  • 1-Propyl-piperidine-2-carbaldehyde

Properties

IUPAC Name

1-acetylpiperidine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-7(11)9-5-3-2-4-8(9)6-10/h6,8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPNWINQQJCMQLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCCC1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70729579
Record name 1-Acetylpiperidine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70729579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1108739-15-6
Record name 1-Acetylpiperidine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70729579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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